molecular formula C13H11ClN4 B12911153 Imidazo[1,2-a]pyrazin-8-amine, 3-(3-chlorophenyl)-N-methyl- CAS No. 787591-13-3

Imidazo[1,2-a]pyrazin-8-amine, 3-(3-chlorophenyl)-N-methyl-

Cat. No.: B12911153
CAS No.: 787591-13-3
M. Wt: 258.70 g/mol
InChI Key: UWZGXINUEGXTKH-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazin-8-amine, 3-(3-chlorophenyl)-N-methyl- is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core structure. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its versatile reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyrazin-8-amine, 3-(3-chlorophenyl)-N-methyl- typically involves multi-step reactions. One common approach includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of iodine catalysis to facilitate the formation of the imidazo[1,2-a]pyrazine core .

Industrial Production Methods

Industrial production methods for this compound often leverage scalable synthetic routes that ensure high yield and purity. Techniques such as transition metal catalysis, metal-free oxidation, and photocatalysis are employed to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyrazin-8-amine, 3-(3-chlorophenyl)-N-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Common reducing agents such as sodium borohydride can be used.

    Substitution: Halogenation and other substitution reactions are possible, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazo[1,2-a]pyrazine derivatives with various functional groups, while substitution reactions can introduce different substituents on the aromatic ring .

Scientific Research Applications

Imidazo[1,2-a]pyrazin-8-amine, 3-(3-chlorophenyl)-N-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrazin-8-amine, 3-(3-chlorophenyl)-N-methyl- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, it may inhibit certain enzymes or receptors, thereby affecting cellular processes .

Properties

CAS No.

787591-13-3

Molecular Formula

C13H11ClN4

Molecular Weight

258.70 g/mol

IUPAC Name

3-(3-chlorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C13H11ClN4/c1-15-12-13-17-8-11(18(13)6-5-16-12)9-3-2-4-10(14)7-9/h2-8H,1H3,(H,15,16)

InChI Key

UWZGXINUEGXTKH-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=CC(=CC=C3)Cl

Origin of Product

United States

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